molecular formula C10H22N2O3 B13634655 Tert-butyl (2-amino-3-ethoxypropyl)carbamate

Tert-butyl (2-amino-3-ethoxypropyl)carbamate

Cat. No.: B13634655
M. Wt: 218.29 g/mol
InChI Key: TUPZGETZQBBJAC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-amino-3-ethoxypropyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and an ethoxypropyl group attached to a carbamate moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-3-ethoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3-ethoxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of tert-butyl N-(2-amino-3-ethoxypropyl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-amino-3-ethoxypropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-amino-3-ethoxypropyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amino groups during the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound to investigate the effects of carbamate derivatives on biological systems.

Medicine: tert-Butyl N-(2-amino-3-ethoxypropyl)carbamate has potential applications in drug development. It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and sealants due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-3-ethoxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-amino-3-hydroxypropyl)carbamate
  • tert-Butyl N-(2-amino-3-methoxypropyl)carbamate

Comparison: tert-Butyl N-(2-amino-3-ethoxypropyl)carbamate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-(2-amino-3-ethoxypropyl)carbamate

InChI

InChI=1S/C10H22N2O3/c1-5-14-7-8(11)6-12-9(13)15-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)

InChI Key

TUPZGETZQBBJAC-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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